molecular formula C21H20N4O4 B2993151 3-(1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034224-59-2

3-(1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No. B2993151
CAS RN: 2034224-59-2
M. Wt: 392.415
InChI Key: UJYHVECYSAXYRD-UHFFFAOYSA-N
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Description

The compound contains several structural motifs that are common in organic chemistry, including a benzo[d][1,3]dioxole, a piperidine ring, and a pyrido[2,3-d]pyrimidin-4(3H)-one. These structures are often found in pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined using various analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and its spectroscopic properties .

Scientific Research Applications

Anticancer Applications

This compound has been used in the design and synthesis of anticancer agents . Specifically, it has been evaluated for its anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . The compound has shown potent growth inhibition properties with IC 50 values generally below 5 μM against these cancer cells .

Antitumor Applications

The compound has shown potential as an antitumor agent . It has been used in the design of novel organoselenium compounds, which have shown promising results in inducing time- and dose-dependent apoptotic cell death in MCF-7 human breast carcinoma cells .

Antimicrobial Applications

While not directly mentioned in the search results, the compound’s structural similarity to other benzodioxole compounds suggests potential antimicrobial applications . Further research would be needed to confirm this.

Ligand Chemistry

Organoselenium compounds, like the one , have been explored for their potential applications in ligand chemistry . They can act as ligands in the formation of complex molecules.

Semiconducting Materials

Organoselenium compounds have also been explored for their potential use in semiconducting materials . The compound’s unique structure could potentially contribute to this field.

Biochemistry

The compound’s structure suggests potential applications in biochemistry . Its organoselenium component, in particular, has been studied for its biochemical properties .

properties

IUPAC Name

3-[1-[2-(1,3-benzodioxol-5-yl)acetyl]piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4/c26-19(11-14-3-4-17-18(10-14)29-13-28-17)24-8-5-15(6-9-24)25-12-23-20-16(21(25)27)2-1-7-22-20/h1-4,7,10,12,15H,5-6,8-9,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYHVECYSAXYRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

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